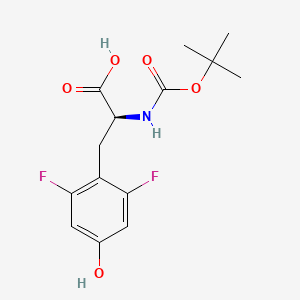
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also features a difluorohydroxyphenyl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the difluorohydroxyphenyl group: The Boc-protected amino acid is then subjected to a coupling reaction with a difluorohydroxyphenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The difluorohydroxyphenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: The free amine derivative
Substitution: Substituted difluorohydroxyphenyl derivatives
Oxidation: Ketone derivatives
Reduction: Alkane derivatives
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorohydroxyphenyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in hydrophobic interactions.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dichloro-4-hydroxyphenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-methoxyphenyl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid is unique due to the presence of both the difluorohydroxyphenyl group and the Boc protecting group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C14H17F2NO5 |
|---|---|
分子量 |
317.28 g/mol |
IUPAC 名称 |
(2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-11(12(19)20)6-8-9(15)4-7(18)5-10(8)16/h4-5,11,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1 |
InChI 键 |
KQGDVVLAMQCAQB-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1F)O)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1F)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


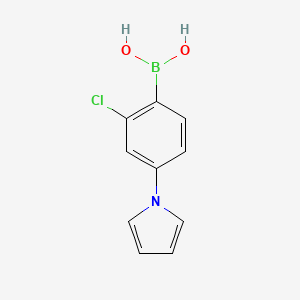


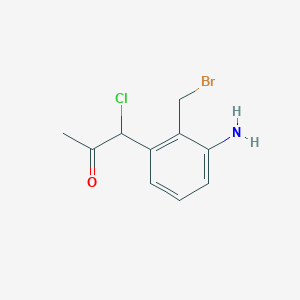
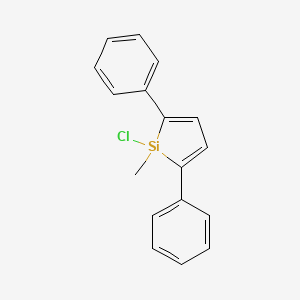

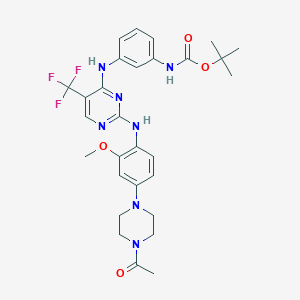

![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)

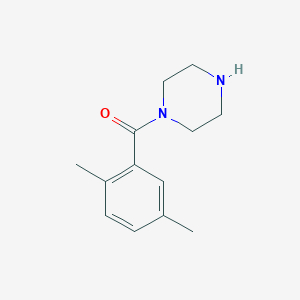


![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B14067875.png)
